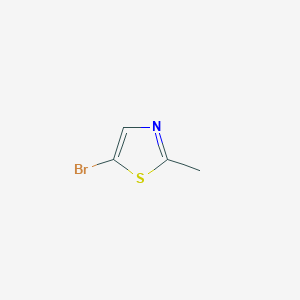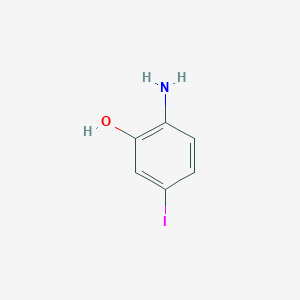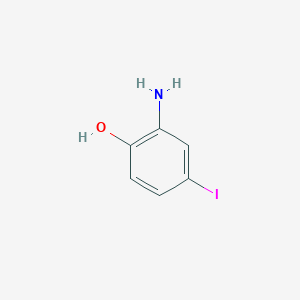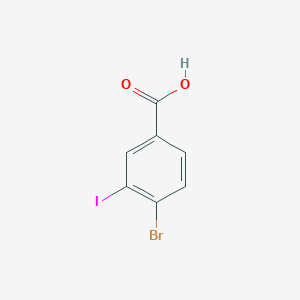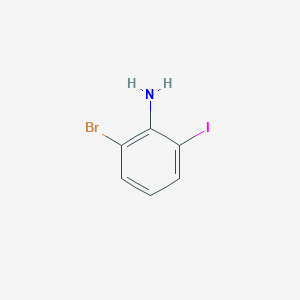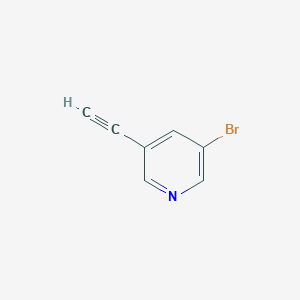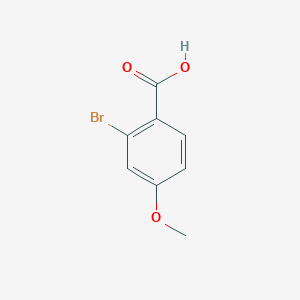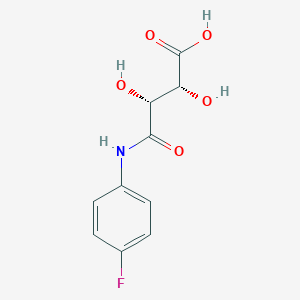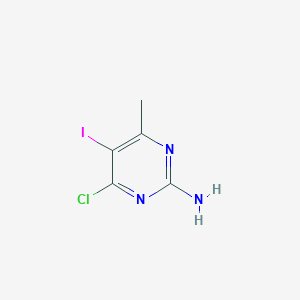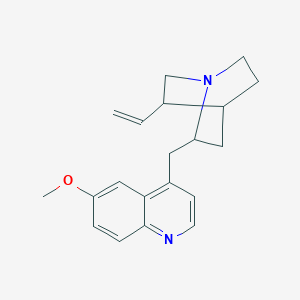
Deoxyquinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyquinine is a chemical compound that belongs to the quinine family. It is a derivative of quinine, which is a natural alkaloid found in the bark of the cinchona tree. Deoxyquinine is synthesized by modifying quinine, and it has been used in scientific research for various applications.
Mecanismo De Acción
Deoxyquinine has a similar mechanism of action to quinine. It acts as an antimalarial agent by interfering with the heme polymerization process in the parasite. The heme polymerization process is essential for the survival of the parasite, and the inhibition of this process leads to the death of the parasite. Deoxyquinine also has a quinidine-like effect on the heart, which makes it useful in the treatment of cardiac arrhythmias.
Efectos Bioquímicos Y Fisiológicos
Deoxyquinine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Deoxyquinine has also been shown to have an effect on the immune system by modulating the activity of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deoxyquinine has several advantages for lab experiments. It is readily available, and its synthesis is well-established. Deoxyquinine is also stable and can be stored for extended periods. However, deoxyquinine has some limitations for lab experiments. It is toxic, and its use requires caution. Deoxyquinine is also expensive, which limits its use in some experiments.
Direcciones Futuras
Deoxyquinine has several potential future directions. It can be used as a template for the synthesis of new antimalarial agents. Deoxyquinine can also be used as a model compound for studying the quinine family of alkaloids. Further research can also be conducted to explore the potential of deoxyquinine in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, deoxyquinine can be used as a tool for studying the immune system and T cell activity.
Conclusion:
In conclusion, deoxyquinine is a chemical compound that has been used in scientific research for various applications. It is synthesized by modifying quinine through a reduction reaction. Deoxyquinine has a similar mechanism of action to quinine and has various biochemical and physiological effects. Deoxyquinine has several advantages for lab experiments, but it also has some limitations. Finally, deoxyquinine has several potential future directions, and further research can be conducted to explore its potential.
Métodos De Síntesis
Deoxyquinine is synthesized by modifying quinine through a reduction reaction. The reduction of quinine results in the formation of deoxyquinine, which has a different chemical structure and properties. The reduction reaction involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in a suitable solvent such as methanol or ethanol. The synthesis of deoxyquinine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Deoxyquinine has been used in scientific research for various applications. It has been used as a chiral auxiliary in asymmetric synthesis, as a fluorescent probe for studying protein-ligand interactions, and as a ligand for studying metal-ion coordination chemistry. Deoxyquinine has also been used as a model compound for studying the quinine family of alkaloids.
Propiedades
Número CAS |
14528-51-9 |
|---|---|
Nombre del producto |
Deoxyquinine |
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-[[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1 |
Clave InChI |
VZRLVENHGDTDDU-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)C[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
Otros números CAS |
14528-51-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




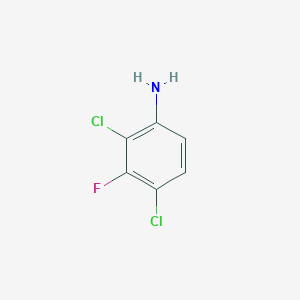
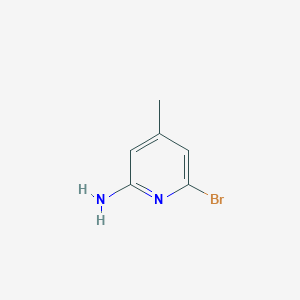
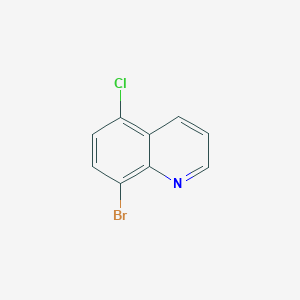
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
